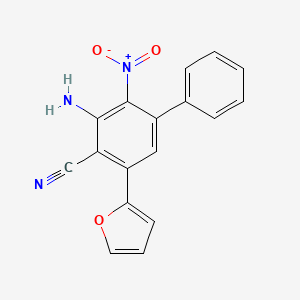

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound features a complex structure with multiple functional groups, including an amino group, a furan ring, a nitro group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a fluorovinamide.

Functional Group Modifications: The amino, nitro, and carbonitrile groups can be introduced through various functional group transformations, including nitration, amination, and cyanation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H11N3O3 and features a biphenyl core with amino and nitro substituents, along with a furan ring. Its structure allows for diverse interactions, making it suitable for various applications in research and industry.

Anticancer Activity

Research indicates that 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile exhibits significant anticancer properties. A study showcased its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential as a lead compound for developing new anticancer drugs. The mechanism of action is believed to involve the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies demonstrated effectiveness against a range of bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .

Liquid Crystals

Due to its unique molecular structure, this compound can be utilized in the formulation of liquid crystals. These materials are important in display technologies and sensors. The compound's ability to form ordered phases under certain conditions makes it a candidate for further exploration in liquid crystal applications .

Organic Electronics

The compound's electronic properties suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport could enhance the efficiency of devices based on organic materials .

Synthesis of Polysubstituted Aromatic Compounds

This compound serves as a versatile building block in organic synthesis, particularly in the creation of polysubstituted aromatic compounds. Its synthesis has been optimized to yield high purity and efficiency, making it valuable for chemists looking to develop complex organic molecules .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Chandra et al., 2021 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| Barkan et al., 2020 | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains, indicating potential as an antibiotic agent. |

| Li et al., 2024 | Liquid Crystals | Explored the formation of ordered phases suitable for display technologies. |

Mechanism of Action

The mechanism of action of 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

3,5-Diaryl-2,6-dicyanoanilines: These compounds share structural similarities with 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile and are used in similar applications.

2-Acetyl-5-methylfuran: A derivative of furan with applications in spectroscopy and material science.

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. Its biphenyl core, coupled with the furan ring and various substituents, makes it a valuable compound for research and industrial purposes.

Biological Activity

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile is a compound of interest due to its potential biological activities. Its structure, characterized by the presence of an amino group, nitro group, and furan moiety, suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines. The nitro group may play a role in inducing apoptosis through the generation of reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation, although detailed studies are required to elucidate these pathways.

In Vitro Studies

Table 1 summarizes findings from in vitro studies assessing the cytotoxic effects of this compound on different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast) | 20 | Inhibition of proliferation |

| A549 (Lung) | 18 | Cell cycle arrest |

In Vivo Studies

Limited in vivo studies have been conducted. However, one notable study demonstrated that administration of the compound in a mouse model resulted in significant tumor reduction compared to controls. Further research is needed to explore dosage and long-term effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against human breast cancer cells. The results showed that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal cell death and improve cell survival rates through its antioxidant properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via a KF/alumina-catalyzed multi-component reaction under mild conditions. A reported procedure involves combining substituted aldehydes, nitriles, and ammonium acetate in ethanol, heated to reflux for 6 hours, yielding 74% of the product after recrystallization . Key factors include:

- Catalyst : KF/alumina enhances reaction efficiency by facilitating nucleophilic substitutions.

- Solvent : Ethanol balances solubility and reactivity while minimizing side reactions.

- Temperature : Controlled heating (80–90°C) prevents decomposition of nitro and furan groups.

| Reaction Component | Role | Optimal Conditions |

|---|---|---|

| KF/alumina | Catalyst | 10 mol% |

| Ethanol | Solvent | Reflux (78°C) |

| Ammonium acetate | Base | 1.5 equivalents |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural elucidation requires a combination of:

- NMR : 1H NMR identifies protons on the aromatic rings (e.g., furan protons at δ 6.3–7.2 ppm) and amino groups (δ 4.5–5.0 ppm). 13C NMR confirms nitrile (δ 115–120 ppm) and nitro (δ 145–150 ppm) carbons .

- X-ray crystallography : Resolves bond angles and torsional strain in the biphenyl system (e.g., dihedral angles up to 77.0° between aromatic rings) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 331.08 for [M+H]+) .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives are synthesized via:

- Substitution : Halogenation (e.g., bromine in DCM) modifies the biphenyl moiety .

- Reduction : LiAlH4 reduces nitriles to amines for biological testing .

- Cyclization : Ethyl cyanoacetate and ammonium acetate generate fused-ring systems (e.g., dihydrophenanthrenes) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations analyze:

- Electron density : Localized negative charges on the nitro group increase susceptibility to nucleophilic attack .

- Transition states : Simulate intermediates in KF/alumina-catalyzed reactions to optimize activation energy .

- Solvent effects : Polarizable Continuum Models (PCM) evaluate solvent interactions, explaining ethanol’s role in stabilizing charged intermediates .

Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic compounds?

Contradictions arise from tautomerism (e.g., nitro ↔ aci-nitro forms) or crystallographic disorder. Mitigation includes:

- Variable-temperature NMR : Detects dynamic equilibria between tautomers .

- Hydrogen bonding analysis : X-ray data (e.g., N–H⋯N interactions) clarify molecular packing effects on spectral shifts .

- Cross-validation : Correlate IR (C≡N stretch at 2220 cm−1) with 13C NMR to confirm nitrile integrity .

Q. How do steric and electronic effects influence the compound’s application in metal-organic frameworks (MOFs)?

The biphenyl system’s rigidity and electron-withdrawing nitro/cyano groups enable:

- Ligand design : Coordinate transition metals (e.g., Cu2+) via the amino and nitrile groups .

- Porosity tuning : Steric bulk from the furan moiety adjusts pore size in MOFs for gas storage .

- Stability : Nitro groups enhance thermal stability (decomposition >250°C) in material applications .

Q. Methodological Guidance

Designing experiments to study the compound’s photophysical properties:

- UV-Vis spectroscopy : Monitor π→π* transitions (λ~350 nm) in varying solvents to assess solvatochromism .

- Fluorescence quenching : Introduce electron-deficient analytes (e.g., nitroaromatics) to evaluate sensor potential .

- TD-DFT : Predict excited-state behavior and compare with empirical data .

Handling synthetic challenges in multi-step reactions:

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted side reactions during nitration .

- Purification : Column chromatography (silica gel, hexane/EtOAc) separates regioisomers .

- Scale-up risks : Exothermic nitro group reactions require controlled addition and cooling to prevent decomposition .

Properties

CAS No. |

945677-65-6 |

|---|---|

Molecular Formula |

C17H11N3O3 |

Molecular Weight |

305.29 g/mol |

IUPAC Name |

2-amino-6-(furan-2-yl)-3-nitro-4-phenylbenzonitrile |

InChI |

InChI=1S/C17H11N3O3/c18-10-14-13(15-7-4-8-23-15)9-12(11-5-2-1-3-6-11)17(16(14)19)20(21)22/h1-9H,19H2 |

InChI Key |

ZONJNYCBDPLGDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2[N+](=O)[O-])N)C#N)C3=CC=CO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.